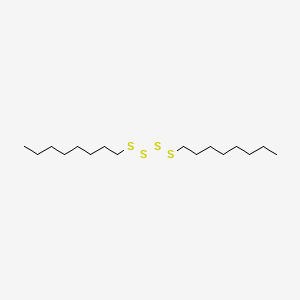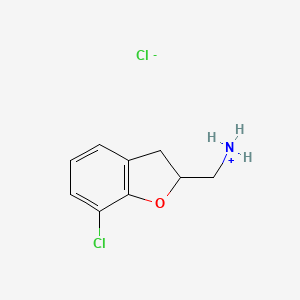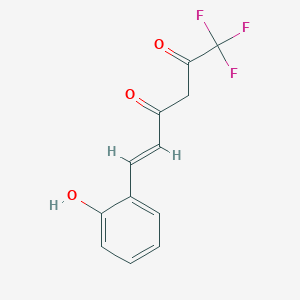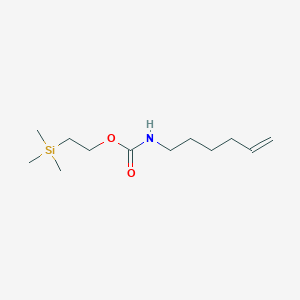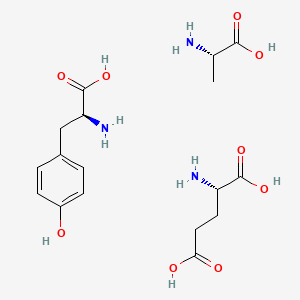
H-Ala-OH.H-Tyr-OH.H-Glu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Ala-OH.H-Tyr-OH.H-Glu-OH is a tripeptide composed of three amino acids: L-alanine, L-tyrosine, and L-glutamic acid. These amino acids are linked together through peptide bonds, forming a structure that is significant in various biochemical and industrial applications. The compound is known for its role in protein synthesis and its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-OH.H-Tyr-OH.H-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
H-Ala-OH.H-Tyr-OH.H-Glu-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target the peptide bonds, breaking them into individual amino acids.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free amino acids (L-alanine, L-tyrosine, L-glutamic acid).
Substitution: Acylated peptides and other modified derivatives.
科学研究应用
H-Ala-OH.H-Tyr-OH.H-Glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques like HPLC.
作用机制
The mechanism of action of H-Ala-OH.H-Tyr-OH.H-Glu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity. The tyrosine residue, in particular, can participate in phosphorylation reactions, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
H-Tyr-Ala-OH: A dipeptide containing L-tyrosine and L-alanine.
H-Ala-Glu-OH: A dipeptide containing L-alanine and L-glutamic acid.
H-Glu-Tyr-OH: A dipeptide containing L-glutamic acid and L-tyrosine.
Uniqueness
H-Ala-OH.H-Tyr-OH.H-Glu-OH is unique due to its tripeptide structure, which provides a combination of properties from all three amino acids. This structure allows it to participate in more complex biochemical interactions compared to dipeptides. Its potential therapeutic applications and role in protein synthesis further highlight its significance.
属性
CAS 编号 |
31325-29-8 |
|---|---|
分子式 |
C17H27N3O9 |
分子量 |
417.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/C9H11NO3.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;3-;2-/m000/s1 |
InChI 键 |
ZZUBXZOYYZOVLC-QIKNFSLBSA-N |
手性 SMILES |
C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CC(=O)O)[C@@H](C(=O)O)N |
规范 SMILES |
CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(=O)O)C(C(=O)O)N |
相关CAS编号 |
31325-29-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



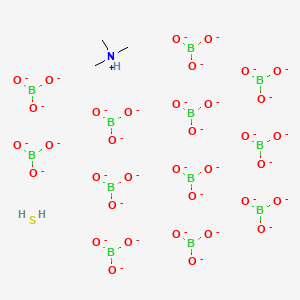


![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
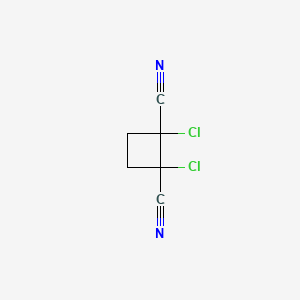

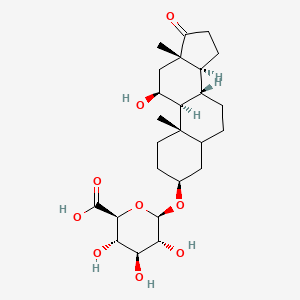
![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
